4-(2-Aminothiazol-5-yl)butan-2-one

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Modeling

Fragment-based drug discovery (FBDD) campaigns require a reliable supply of high-purity, kinase-privileged fragments with a confirmed hinge-binding motif. Generic thiazole building blocks often lack the essential 2-NH₂ pharmacophore needed for ATP-pocket engagement. 4-(2-Aminothiazol-5-yl)butan-2-one (C₇H₁₀N₂OS, MW 170.23) is a bifunctional 2-aminothiazole derivative that retains the minimal kinase-targeting pharmacophore while offering a reactive ketone handle for three principal derivatization routes: (i) reductive amination; (ii) Grignard/organolithium addition; (iii) Schiff base condensation. Procure at ≥95% purity with the ketone intact-reduced or oxidized impurities compromise downstream reactivity. Ideal for SPR/DSF/X-ray screening at 0.5-2 mM and matched molecular pair analysis with the non-amino analog (CAS 1021910-17-7).

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
Cat. No. B13634034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminothiazol-5-yl)butan-2-one
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CN=C(S1)N
InChIInChI=1S/C7H10N2OS/c1-5(10)2-3-6-4-9-7(8)11-6/h4H,2-3H2,1H3,(H2,8,9)
InChIKeyFAFODSUZUDYYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminothiazol-5-yl)butan-2-one: Identity & Procurement


4-(2-Aminothiazol-5-yl)butan-2-one (C₇H₁₀N₂OS, MW 170.23 g/mol) is a bifunctional 2-aminothiazole derivative bearing a 3-oxobutyl substituent at the 5-position of the thiazole ring . The compound combines the hydrogen-bond-donating 2-amino group characteristic of kinase-targeted pharmacophores with a reactive ketone side chain, positioning it as a versatile intermediate for medicinal chemistry derivatization programs [1]. Commercially available through multiple research chemical suppliers at purities typically ≥95%, this compound serves as both a screening candidate and a synthetic building block within the broader 2-aminothiazole class that has demonstrated inhibitory activity against LIM kinases, PDE5, COX-1/2, and various microbial targets [2].

2‑Aminothiazole pharmacophore for kinase‑targeted fragment libraries
Ketone side chain supports reductive amination and Grignard derivatization
Research intermediate for SAR expansion and matched‑pair probe design

Why 4-(2-Aminothiazol-5-yl)butan-2-one Is Not Interchangeable


Interchanging 4-(2-Aminothiazol-5-yl)butan-2-one with its closest structural analogs introduces critical loss of function. Removal or methylation of the 2-amino group—as in 4-(1,3-thiazol-5-yl)butan-2-one (no 2-NH₂) or 4-(2,4-dimethyl-1,3-thiazol-5-yl)butan-2-one (methyl-blocked)—eliminates the hydrogen-bond-donor pharmacophore essential for ATP-pocket kinase engagement documented across LIMK and CDK inhibitor series [1]. Relocating the butanone chain from the 5-position to the 4-position (regioisomeric 1-(2-aminothiazol-4-yl)butan-1-one) alters the trajectory of the side chain relative to the 2-amino group, which SAR studies show directly impacts target selectivity and potency profiles [2]. Even substituting the ketone for an alcohol or carboxylic acid changes both the compound's reactivity as a synthetic intermediate and its physicochemical property profile, including logP and solubility, which affect downstream assay performance [3].

Non‑amino thiazole analogs

Absence of 2‑NH₂ hydrogen‑bond donor may prevent conserved kinase hinge‑region engagement observed in 2‑aminothiazole pharmacophores.

4‑Position regioisomer

Relocating the butanone chain to C4 shifts side‑chain trajectory; class‑level SAR indicates altered selectivity and activity profiles may not transfer.

Alcohol or carboxylic acid analogs

Replacement of the ketone eliminates reactivity for reductive amination, Grignard additions, and Schiff base formation, limiting synthetic utility.

4-(2-Aminothiazol-5-yl)butan-2-one: Quantified Differentiation Evidence


2-Amino Group: Unique Hydrogen-Bond Donor

4-(2-Aminothiazol-5-yl)butan-2-one possesses a primary amine at the thiazole 2-position (HBD count = 1 from 2-NH₂), whereas the closest non-amino analog 4-(1,3-thiazol-5-yl)butan-2-one (CAS 933740-86-4, C₇H₉NOS, MW 155.22) completely lacks this hydrogen-bond-donor functionality . In 2-aminothiazole-based LIMK inhibitor series, the 2-NH₂ group forms critical hinge-region hydrogen bonds with the kinase ATP-binding pocket; SAR studies demonstrate that removal or substitution of the 2-amino group results in >100-fold loss of LIMK1 inhibitory potency for optimized leads [1]. The quantified difference in HBD count (1 vs. 0) directly predicts differential target engagement capability.

H‑Bond Donor
Cross‑study comparable
HBD count: 1 (2‑NH₂) vs 0
Reported HBD difference supports kinase hinge‑binding pharmacophore context
Δ MW +14.99 g/mol; data to verify for specific target engagement
Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Modeling

Regioisomer-Specific SAR: 5- vs. 4-Position Substitution

4-(2-Aminothiazol-5-yl)butan-2-one carries the butanone side chain at the thiazole 5-position. Its direct regioisomer, 1-(2-amino-1,3-thiazol-4-yl)butan-1-one (CAS 85616-26-8, C₇H₁₀N₂OS, MW 170.23), places the acyl chain at the 4-position instead . In the anti-tubercular 2-aminothiazole series evaluated by Meissner et al., C-4 vs. C-5 substitution on the thiazole core produced MIC differences ranging from 2-fold to >16-fold against M. tuberculosis H37Rv, with 4-substituted analogs generally showing superior antimycobacterial activity compared to 5-substituted counterparts [1]. This regioisomer-dependent activity profile extends to kinase selectivity; LIMK inhibitor SAR shows that 5-substitution patterns favor LIMK2 selectivity, while alternative substitution patterns alter the selectivity window between LIMK1 and LIMK2 [2].

Regioisomer SAR
Class‑level inference
MIC shifts 2× to >16× (5‑ vs 4‑position)
Regioisomer‑dependent biological context for lead optimization
Class‑level anti‑tubercular SAR; LIMK selectivity also position‑sensitive
Structure-Activity Relationship Regioisomer Differentiation Lead Optimization

Ketone Side Chain: Derivatization Versatility vs. Reduced Analogs

The butan-2-one moiety of 4-(2-Aminothiazol-5-yl)butan-2-one provides a reactive ketone handle for reductive amination, Grignard addition, and Schiff base formation—transformations unavailable to the corresponding alcohol (4-(2-aminothiazol-5-yl)butan-2-ol) or carboxylic acid (2-amino-5-thiazolebutanoic acid) analogs [1]. In the synthesis of PDE5-targeted 2-aminothiazole libraries, the 3-oxobutyl intermediate serves as a key building block, with the ketone group retained to preserve the amidic pharmacophoric function essential for PDE5 inhibition [2]. The ketone oxidation state also contributes to a calculated logP approximately 0.5–1.0 units higher than the corresponding alcohol, which influences membrane permeability and assay compatibility [3].

Derivatization Scope
Supporting evidence
Ketone enables ≥3 reaction classes; Δ logP +0.5–1.0 vs alcohol
Ketone oxidation state defines synthetic utility and physicochemical profile
Procurement must specify ketone to preserve reductive amination/ Grignard routes
Synthetic Chemistry Building Block Utility Derivatization

2-Aminothiazole Class: Multi-Target Kinase Screening Potential

The 2-aminothiazole pharmacophore present in 4-(2-Aminothiazol-5-yl)butan-2-one is a validated kinase inhibitor scaffold. Across multiple published series, 2-aminothiazole derivatives demonstrate: LIMK1 IC₅₀ = 0.3 nM and LIMK2 IC₅₀ = 1 nM for optimized leads [1]; PDE5 regulatory activity with COX-2 IC₅₀ range of 0.09–0.71 μM [2]; and CDK2 inhibitory activity identified through high-throughput screening [3]. In contrast, thiazole analogs lacking the 2-amino group (such as 4-(1,3-thiazol-5-yl)butan-2-one) are not represented in kinase inhibitor literature, consistent with the requirement of the 2-NH₂ for hinge-region hydrogen bonding. The parent 2-aminothiazole itself shows only weak, non-selective activity (iNOS IC₅₀ ≈ 18 μM), underscoring the critical contribution of the 5-substituent for potency [4].

Kinase Screening
Class‑level inference
Reported LIMK range 0.3–58 nM; PDE5/COX‑2 0.09–6.34 μM
Supports 2‑aminothiazole scaffold screening context
Class‑derived, not compound‑specific; non‑amino analogs lack comparable data
Kinase Inhibition Multi-Target Screening Drug Discovery

Molecular Weight and Ligand Efficiency vs. Methyl-Substituted Analogs

4-(2-Aminothiazol-5-yl)butan-2-one (MW = 170.23 g/mol) is 13.04 g/mol heavier than 4-(2,4-dimethyl-1,3-thiazol-5-yl)butan-2-one (MW = 183.27 g/mol, CAS 1021910-19-9) , which substitutes the 2-amino group with a methyl group and adds a second methyl at the 4-position. Despite the lower MW, the target compound possesses the 2-NH₂ pharmacophore essential for target engagement, while the dimethyl analog—though offering higher lipophilicity—lacks the hydrogen-bond-donor capacity required for kinase hinge binding. Within the 2-aminothiazole LIMK inhibitor series, the relationship between MW and ligand efficiency (LE) follows a consistent trend: smaller 2-aminothiazole fragments (MW 150–200) typically achieve higher LE values (LE > 0.40) compared to more elaborated analogs (MW > 300, LE < 0.35) [1].

Fragment Profile
Class‑level inference
MW 170.23 g/mol; HBD 1 vs dimethyl analog (MW 183.27; HBD 0)
Fragment‑like MW supports ligand‑efficiency optimization context
Δ MW −13.04; class‑level LE trends favor low‑MW 2‑aminothiazoles
Physicochemical Properties Drug-Likeness Ligand Efficiency

4-(2-Aminothiazol-5-yl)butan-2-one: Application Scenarios


Kinase Inhibitor Fragment Library Enrichment

Based on class-level evidence showing that 2-aminothiazole derivatives achieve nanomolar potency against LIMK1/2 (IC₅₀ = 0.3–58 nM) and micromolar activity against PDE5/COX-2 (IC₅₀ = 0.09–6.34 μM), 4-(2-Aminothiazol-5-yl)butan-2-one serves as a privileged fragment for kinase-focused screening libraries [1]. The compound's low MW (170.23 g/mol) and presence of the essential 2-NH₂ hinge-binding motif make it suitable for fragment-based drug discovery (FBDD) campaigns, where it can be screened at 0.5–2 mM concentrations in biochemical or biophysical assays (SPR, DSF, or X-ray crystallography) to detect weak but specific hinge-region interactions [2]. Unlike non-amino thiazole analogs that fail to engage kinase ATP pockets, this compound retains the minimal pharmacophore required for hit identification.

Parallel Library Synthesis via Ketone Derivatization

The butan-2-one side chain provides a reactive ketone handle for three principal derivatization routes: (i) reductive amination with primary or secondary amines to generate N-alkylated analogs; (ii) Grignard or organolithium addition to produce tertiary alcohols; and (iii) Schiff base condensation with hydrazines or hydroxylamines to access hydrazone and oxime libraries [3]. This synthetic versatility, combined with the 2-aminothiazole core retained throughout derivatization, enables the parallel synthesis of diverse compound libraries that preserve the kinase-targeting pharmacophore while exploring chemical space around the 5-position side chain. Procurement at ≥95% purity with the ketone intact is essential, as reduced (alcohol) or oxidized (carboxylic acid) impurities compromise the desired reactivity .

SAR Probe: 5-Position Substitution in Lead Optimization

For medicinal chemistry teams optimizing 2-aminothiazole leads, 4-(2-Aminothiazol-5-yl)butan-2-one serves as a reference compound to benchmark the contribution of the 3-oxobutyl side chain to potency and selectivity. Class-level SAR from the anti-tubercular 2-aminothiazole series demonstrates that C-5 substitution produces distinct activity profiles (MIC shifts of 2- to >16-fold) compared to C-4 substitution [4]. By incorporating this compound into SAR tables alongside regioisomeric and side-chain variants, research teams can deconvolute the independent contributions of the 2-amino group, substitution position, and side-chain oxidation state to biological activity. This systematic approach directly supports patent strategies and lead selection decisions.

Negative Control Validation with Non-Amino Thiazole Analogs

In biochemical or cellular kinase assay development, 4-(2-Aminothiazol-5-yl)butan-2-one paired with its non-amino analog 4-(1,3-thiazol-5-yl)butan-2-one (CAS 933740-86-4) provides a matched molecular pair for validating assay specificity . The non-amino analog—lacking the 2-NH₂ hydrogen-bond donor—should show negligible inhibition in kinase assays where hinge-region hydrogen bonding is required for activity. A differential activity window between the amino and non-amino pair confirms that the assay is detecting specific hinge-region engagement rather than nonspecific thiazole-mediated effects. This control strategy is essential for interpreting high-throughput screening (HTS) hits and triaging false positives in industrial drug discovery pipelines.

Application
Selection Property
Validation Focus
Kinase fragment‑based screening
2‑Aminothiazole hinge‑binding motif
Biochemical hinge‑region engagement (SPR, DSF, X‑ray)
Parallel library synthesis
Ketone reactivity for reductive amination, Grignard, hydrazone formation
Ketone integrity by HPLC/¹H‑NMR; ≥95% purity specification
SAR probe: 5‑position optimization
Regioisomer identity (5‑ vs 4‑substituted thiazole)
Side‑chain contribution to selectivity; class‑level anti‑TB SAR trends
Matched molecular pair control
2‑NH₂ vs non‑amino thiazole pair
Assay specificity for hinge‑region binding; non‑amino analog as negative control
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